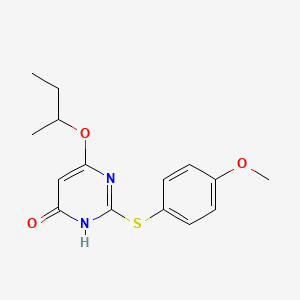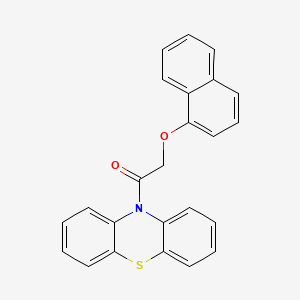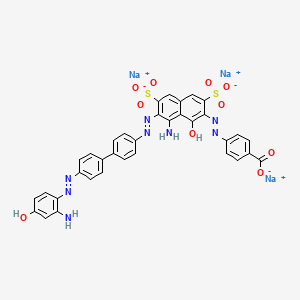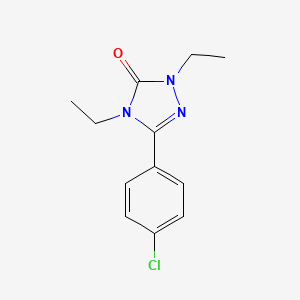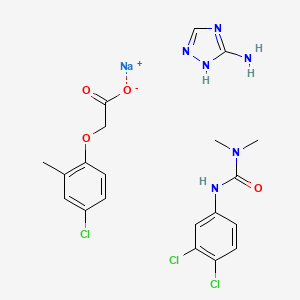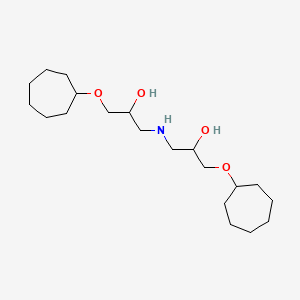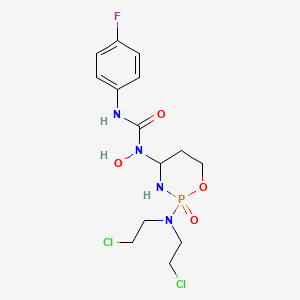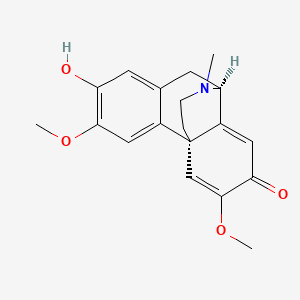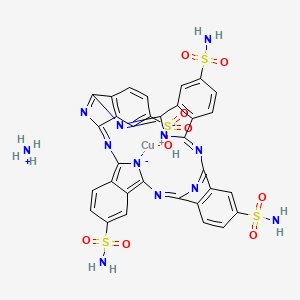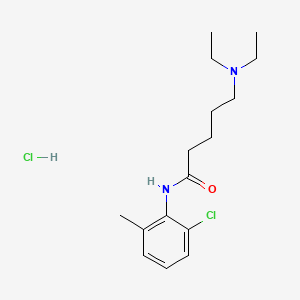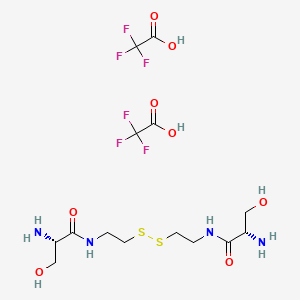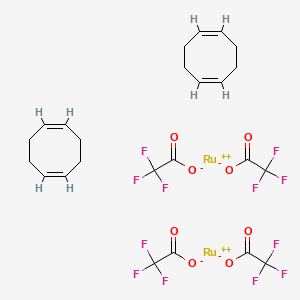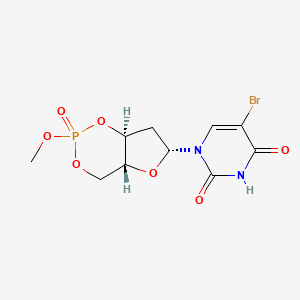
5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a brominated pyrimidine ring and a furodioxaphosphinin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include brominated pyrimidine derivatives and furodioxaphosphinin intermediates. Common reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclization: Formation of the furodioxaphosphinin ring through cyclization reactions.
Methoxylation: Introduction of the methoxy group using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological context.
類似化合物との比較
Similar Compounds
5-Bromo-2’-deoxyuridine: A brominated pyrimidine analog used in antiviral research.
6-Methoxy-2-aminopurine: A methoxylated purine derivative with potential biological activity.
Uniqueness
The uniqueness of 5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
100100-60-5 |
|---|---|
分子式 |
C10H12BrN2O7P |
分子量 |
383.09 g/mol |
IUPAC名 |
1-[(4aR,6R,7aS)-2-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-bromopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12BrN2O7P/c1-17-21(16)18-4-7-6(20-21)2-8(19-7)13-3-5(11)9(14)12-10(13)15/h3,6-8H,2,4H2,1H3,(H,12,14,15)/t6-,7+,8+,21?/m0/s1 |
InChIキー |
SIFAVWDRJZCICO-RHODASDESA-N |
異性体SMILES |
COP1(=O)OC[C@@H]2[C@@H](O1)C[C@@H](O2)N3C=C(C(=O)NC3=O)Br |
正規SMILES |
COP1(=O)OCC2C(O1)CC(O2)N3C=C(C(=O)NC3=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


